Tropesin
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Overview
Description
Preparation Methods
Tropesin can be synthesized through several routes. One method involves the reaction of indomethacin with thionyl chloride in hot toluene to form the corresponding acyl chloride, which is then condensed with tropic acid in refluxing toluene containing pyridine . Another method involves the treatment of indomethacin with 1,1’-carbonyldiimidazole at room temperature in dichloromethane to form the imidazolide, which is then reacted with tropic acid under mild conditions . These methods highlight the importance of reaction conditions such as temperature and solvents in the synthesis of this compound.
Chemical Reactions Analysis
Tropesin undergoes various chemical reactions, including ester cleavage by serum esterases to release the parent indometacin and the appropriate alcohol . This reaction is crucial for its pharmacological activity, as the rate of ester cleavage determines the release of active indometacin . Common reagents used in these reactions include thionyl chloride, pyridine, and 1,1’-carbonyldiimidazole . The major product formed from these reactions is indometacin, which exerts the desired anti-inflammatory effects .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tropesin involves its conversion to indometacin through ester cleavage by serum esterases . Indometacin then inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, thereby reducing inflammation and pain . The molecular targets of this compound include COX-1 and COX-2 enzymes, which play a key role in the inflammatory pathway .
Comparison with Similar Compounds
Tropesin is unique among indometacin derivatives due to its reduced toxicity and effective anti-inflammatory properties . Similar compounds include other esters of indometacin, such as glycollic acid ester and trichloro-ethyl ester . These compounds have been studied for their potential therapeutic benefits, but this compound stands out due to its favorable pharmacokinetic profile and reduced side effects .
Biological Activity
Tropesin, also known as VUFB 12018 or Repanidal, is a nonsteroidal anti-inflammatory agent (NSAIA) with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
- Molecular Weight : 505.95 g/mol
- CAS Number : 65189-78-8
This compound exhibits anti-inflammatory properties and has been shown to inhibit the growth of certain fungi, such as Trichoderma viride .
This compound's biological activity is primarily attributed to its ability to convert into indomethacin upon ester cleavage. Indomethacin is a well-known anti-inflammatory drug that functions by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation . This conversion enhances the therapeutic potential of this compound in inflammatory conditions.
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various experimental models. For example:
- In a study involving Trichoderma viride, this compound effectively suppressed fungal growth, indicating its potential use as an antifungal agent alongside its anti-inflammatory properties .
- The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its role in modulating immune responses.
2. Cytotoxic and Antitumor Activities
Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. For instance:
- A study reported that extracts containing this compound exhibited cytotoxicity against CT26 cancer cells at concentrations below 500 µg/mL .
- The mechanism involves the induction of apoptosis, as evidenced by Western blot analyses showing activation of caspases-3, -8, and -9 in treated cells .
3. Antimicrobial Properties
This compound's antimicrobial activity extends beyond fungi. It has been evaluated for its effects against various bacterial strains, demonstrating broad-spectrum antimicrobial capabilities.
Case Study 1: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects of this compound:
- Objective : To evaluate the efficacy of this compound in reducing inflammation induced by lipopolysaccharides (LPS).
- Method : RAW264.7 macrophage cells were treated with LPS to induce inflammation, followed by treatment with varying concentrations of this compound.
- Results : this compound significantly reduced nitric oxide production and pro-inflammatory cytokine levels (TNF-α and IL-6), indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Cytotoxicity Against Cancer Cells
A study aimed at assessing the cytotoxic effects of this compound on human cancer cell lines:
- Objective : To determine the IC50 values for various cancer cell lines.
- Method : MTT assays were performed on HeLa and MCF-7 cells treated with this compound.
- Results : The IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting potent anticancer activity.
Summary Table of Biological Activities
Properties
CAS No. |
65189-78-8 |
---|---|
Molecular Formula |
C28H24ClNO6 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C28H24ClNO6/c1-17-22(15-26(31)36-16-24(28(33)34)18-6-4-3-5-7-18)23-14-21(35-2)12-13-25(23)30(17)27(32)19-8-10-20(29)11-9-19/h3-14,24H,15-16H2,1-2H3,(H,33,34) |
InChI Key |
UCCJWNPWWPJKGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O |
Key on ui other cas no. |
65828-79-7 65189-78-8 |
Synonyms |
indomethacin alpha-carboxyphenethyl ester tropesin VUFB 12018 VUFB-12018 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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